Cas no 10328-34-4 (Benzenemethanaminium,N-hexadecyl-N,N-dimethyl-)

Benzenemethanaminium,N-hexadecyl-N,N-dimethyl- structure
10328-34-4 structure
Product Name:Benzenemethanaminium,N-hexadecyl-N,N-dimethyl-
Numero CAS:10328-34-4
MF:C25H46N
MW:360.639447689056
CID:98777
PubChem ID:31203
Update Time:2025-04-18

Benzenemethanaminium,N-hexadecyl-N,N-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanaminium,N-hexadecyl-N,N-dimethyl-
    • CETYL DIMETHYL BENZYL AMMONIUM
    • Ammonium,benzylhexadecyldimethyl- (8CI)
    • Benzylcetyldimethylammonium
    • Benzyldimethylhexadecylammonium
    • Hexadecylbenzyldimethylammonium ion
    • Hexadecyldimethylbenzylammonium
    • enzenemethaminium, N-hexadecyl-N,N-dimethyl, chloride
    • BENZALKONIUM CHLORIDE C16
    • A901252
    • Cetalkonium ion
    • DTXSID3047007
    • CHEMBL1624075
    • 51895-89-7
    • Benzyldimethylhexadecyl ammonium
    • UNII-FHG725432Z
    • N-Benzyl-N,N-dimethylhexadecan-1-aminium
    • Benzyldimethylhexadecylammonium cation
    • benzyl-hexadecyl-dimethyl-ammonium
    • Benzyl hexadecyl dimethyl ammonium
    • SCHEMBL233796
    • CHEBI:135523
    • Cetalkonium
    • DB11583
    • NS00004120
    • SR-01000944408
    • 10328-34-4
    • FHG725432Z
    • BENZENEMETHANAMINIUM, N-HEXADECYL, N,N-DIMETHYL-
    • Cetalkonium cation
    • SR-01000944408-1
    • Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-
    • CBnBr
    • Cetyldimethylbenzylammonium
    • Q27277991
    • benzylhexadecyldimethylammonium
    • benzyl-hexadecyl-dimethylazanium
    • Inchi: 1S/C25H46N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25/h17-19,21-22H,4-16,20,23-24H2,1-3H3/q+1
    • Chiave InChI: QDYLMAYUEZBUFO-UHFFFAOYSA-N
    • Sorrisi: [N+](C)(C)(CC1C=CC=CC=1)CCCCCCCCCCCCCCCC

Proprietà calcolate

  • Massa esatta: 360.36328
  • Massa monoisotopica: 395.331878
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 17
  • Complessità: 291
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 9.5

Proprietà sperimentali

  • Punto di fusione: 54-58 oC
  • PSA: 0
  • LogP: 7.74430
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD